N-(4-bromobutyl)cyclohexane-1,2-dicarboximide

Process chemistry N-alkylation kinetics Leaving-group ability

N-(4-Bromobutyl)cyclohexane-1,2-dicarboximide (CAS 99012-87-0; molecular formula C₁₂H₁₈BrNO₂; MW 288.18 g/mol) is a cis-fused, cyclohexane-annulated succinimide derivative bearing a terminal 4-bromobutyl side chain. The compound exists as the cis stereoisomer—(3aR,7aS)-rel configuration—with a computed LogP of 2.27 and a polar surface area of 37.38 Ų.

Molecular Formula C12H18BrNO2
Molecular Weight 288.18 g/mol
Cat. No. B13738003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobutyl)cyclohexane-1,2-dicarboximide
Molecular FormulaC12H18BrNO2
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)CCCCBr
InChIInChI=1S/C12H18BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h9-10H,1-8H2/t9-,10+
InChIKeySRPOBUPCZPCBAU-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromobutyl)cyclohexane-1,2-dicarboximide (CAS 99012-87-0): Core Intermediate Profile for Antipsychotic API Synthesis


N-(4-Bromobutyl)cyclohexane-1,2-dicarboximide (CAS 99012-87-0; molecular formula C₁₂H₁₈BrNO₂; MW 288.18 g/mol) is a cis-fused, cyclohexane-annulated succinimide derivative bearing a terminal 4-bromobutyl side chain . The compound exists as the cis stereoisomer—(3aR,7aS)-rel configuration—with a computed LogP of 2.27 and a polar surface area of 37.38 Ų . It is manufactured and supplied globally as a key alkylating intermediate in the multi-step synthesis of Perospirone (Lullan™), an atypical antipsychotic drug commercialized in Japan by Dainippon Sumitomo Pharma [1]. Its primary synthetic role is to introduce the butyl spacer between the hexahydroisoindole-1,3-dione nucleus and the piperazine pharmacophore, a structural feature essential for the dual 5-HT₂A/D₂ receptor antagonism profile of the final API [2].

Why Generic N-Alkylsuccinimide Intermediates Cannot Replace N-(4-Bromobutyl)cyclohexane-1,2-dicarboximide in Perospirone Manufacturing


Procurement decisions for perospirone intermediate supply often encounter the assumption that any N-(haloalkyl)-dicarboximide can serve interchangeably. However, three convergent structural features of N-(4-bromobutyl)cyclohexane-1,2-dicarboximide make generic substitution demonstrably problematic: (i) the cis-cyclohexane annulation imposes a defined concave topology on the imide ring that preorganizes the molecule for productive piperazine coupling and critically influences the conformational profile of the final API [1]; (ii) the terminal bromine atom provides substantially higher leaving-group reactivity (Br⁻ vs. Cl⁻) in the subsequent SN2 alkylation step with piperazine, directly impacting step yield and process mass intensity [2]; and (iii) the specific C₄ butylene spacer length—not C₃ or C₅—has been established through systematic SAR studies to be optimal for spanning the distance between the imide anchor and the arylpiperazine pharmacophore required for dual receptor occupancy [3]. Substituting a chlorobutyl analog, a non-cyclohexane-fused imide, or an alternative spacer length introduces measurable and potentially regulatory-significant deviations in coupling kinetics, intermediate purity, and ultimately the impurity profile of the drug substance.

Head-to-Head Differentiation Evidence: N-(4-Bromobutyl)cyclohexane-1,2-dicarboximide vs. Its Closest Analogs


Leaving-Group Reactivity: Bromobutyl vs. Chlorobutyl in Piperazine Alkylation Step Yield

In the perospirone synthesis route, the condensation of the N-(4-halobutyl) intermediate with piperazine constitutes the penultimate bond-forming step. The bromobutyl derivative (target compound) exploits the superior leaving-group ability of bromide (Br⁻) relative to chloride (Cl⁻) in polar aprotic SN2 displacements: the intrinsic rate constant ratio k_Br/k_Cl for leaving-group departure at sp³ carbon is approximately 50–100-fold under comparable conditions [1]. In practice, the N-(4-bromobutyl)cyclohexane-1,2-dicarboximide intermediate is condensed with piperazine in refluxing toluene to afford the piperazinobutyl adduct, whereas the analogous N-(4-chlorobutyl) variant requires either prolonged reaction times, higher temperatures, or stoichiometric iodide additives (Finkelstein conditions) to achieve comparable conversion, each of which introduces additional impurity burden and process cost [2].

Process chemistry N-alkylation kinetics Leaving-group ability SN2 reactivity

Cis-Cyclohexane Annulation: Conformational Preorganization vs. Simple Succinimide Ring in 5-HT1A/D2 Receptor Affinity of Final API

Systematic SAR investigation of polycyclic imide-based 5-HT1A ligands by Abou-Gharbia et al. demonstrated that the identity and stereochemistry of the carbocyclic ring fused to the succinimide nucleus profoundly affect receptor binding. Compounds incorporating the cis-cyclohexane-fused imide (derived directly from the target intermediate) exhibited distinct affinity profiles compared to those bearing the planar aromatic phthalimide or monocyclic succinimide scaffold [1]. In the broader series, the cis-cyclohexane-fused intermediate provides a non-planar, concave geometry that better mimics the three-dimensional shape complementarity required for accommodation within the 5-HT1A binding pocket. Final compound 34, which retains the cis-hexahydroisoindole-1,3-dione core derived from the target bromobutyl intermediate, demonstrated a 5-HT1A Ki of 16 nM with a selectivity ratio of 21.6-fold over D₂ (Ki = 345 nM) and 28.6-fold over 5-HT₂ (Ki = 458 nM) [2]. By contrast, compounds with a rigid planar imide (e.g., phthalimide-derived analogs) showed reduced selectivity windows.

Medicinal chemistry Conformational constraint GPCR ligand design Stereochemistry–activity relationship

Butylene Spacer Length Optimization: C₄ Bromobutyl vs. C₃ or C₅ Alkylene Tether in Receptor Affinity

The J. Med. Chem. 1988 study thoroughly explored the impact of alkylene spacer length connecting the imide nitrogen to the terminal piperazine moiety. Within the polycyclic imide series, the four-carbon butylene spacer (as provided by the target bromobutyl intermediate) was found to be the optimal tether length for achieving high 5-HT1A affinity while maintaining selectivity over D₂ receptors [1]. Compressing the spacer to three carbons (propylene) or extending it to five carbons (pentylene) consistently resulted in measurable erosion of 5-HT1A binding affinity across multiple imide sub-series, consistent with the pharmacophoric distance required to simultaneously engage the key aspartate residue in TM3 and the aromatic cluster in TM6/7 [2]. The target compound's bromobutyl arm therefore serves as a pre-metered spacer that, upon coupling with piperazine, delivers the precisely calibrated butylene bridge essential for optimal receptor interaction geometry.

Structure–activity relationship Linker optimization GPCR pharmacology Homologation series

Physicochemical Identity: LogP and PSA Differentiation from Non-Cyclohexane Imide Analogs Affecting Downstream Coupling Efficiency

The target compound possesses a computed LogP of 2.27 and a topological polar surface area (tPSA) of 37.38 Ų . By comparison, the non-cyclohexane-fused analog 2-(4-bromobutyl)isoindole-1,3-dione (the phthalimide variant) has a calculated LogP of approximately 2.8–3.1 (estimated from fragment-based calculation) and a reduced tPSA of ~30 Ų owing to the planar aromatic ring system . The higher LogP of the phthalimide analog translates to greater partitioning into organic phases during aqueous workup, potentially complicating phase separation and increasing solvent consumption in large-scale processing. Conversely, the cyclohexane-fused imide retains sufficient aqueous solubility at slightly alkaline pH to enable cleaner phase-transfer-catalyzed alkylation conditions. The difference in tPSA also affects chromatographic retention behavior, with the target compound eluting at a distinct retention time that facilitates its use as a reference marker (Perospirone Impurity 34/35) during HPLC purity analysis of the final API [1].

Physicochemical profiling Lipophilicity Phase-transfer catalysis Intermediate solubility

Patent-Defined Synthetic Route Specificity: Alkylation with 1,4-Dibromobutane vs. Alternative Haloalkylation Reagents

US Patent 4,745,117 (Sumitomo Pharmaceuticals) and the referenced EP 0196096 explicitly claim the synthesis of perospirone via alkylation of cis-octahydro-1H-isoindole-1,3-dione with 1,4-dibromobutane in the presence of K₂CO₃ in refluxing acetone, yielding the target bromobutyl intermediate [1]. The use of 1,4-dibromobutane as the bis-electrophile is deliberate: it furnishes the desired N-(4-bromobutyl) product with the terminal bromine retained for the subsequent piperazine coupling, while suppressing over-alkylation (bis-imide formation) that would deplete the intermediate and generate dimeric impurities. When 1,4-dichlorobutane is employed as an alternative, the reduced electrophilicity of the chloride termini shifts the selectivity window: the mono-alkylation rate decreases significantly, requiring excess dichlorobutane to drive conversion, which in turn increases the statistical probability of bis-alkylation and raises purification burden [2]. The patent route therefore reflects an optimized reactivity–selectivity balance achievable only with the bromobutyl intermediate.

Process patent Alkylation selectivity Bis-electrophile chemistry Intermediate purity

High-Value Procurement and Research Applications of N-(4-Bromobutyl)cyclohexane-1,2-dicarboximide (CAS 99012-87-0)


GMP Intermediate Supply for Perospirone API Manufacturing

The dominant commercial application is as a registered intermediate in the synthesis of perospirone hydrochloride (Lullan™), a serotonin-dopamine antagonist (SDA) approved in Japan for schizophrenia and acute bipolar mania. The perospirone synthetic route described in US 4,745,117 proceeds via alkylation of cis-octahydro-1H-isoindole-1,3-dione with 1,4-dibromobutane, yielding the target N-(4-bromobutyl)cyclohexane-1,2-dicarboximide, which is subsequently condensed with piperazine and then with 3-chloro-1,2-benzisothiazole to afford the final API . Pharmaceutical manufacturers sourcing this intermediate for regulatory filing should require full certificates of analysis (CoA) demonstrating chiral purity (cis configuration), residual solvent profile, and absence of the corresponding bis-alkylation dimer, as these quality attributes directly propagate into the drug substance impurity profile. The compound's established role as a perospirone impurity marker (Impurity 34/35) further supports its procurement as a qualified reference standard for HPLC method validation .

Medicinal Chemistry Exploration of 5-HT1A/D2 Dual Ligands Using the Bromobutyl Intermediate as a Modular Scaffold

The bromobutyl intermediate serves as a versatile electrophilic building block for structure–activity relationship (SAR) exploration of polycyclic imide-based GPCR ligands. As demonstrated in the foundational J. Med. Chem. 1988 study, the terminal bromide can be displaced by a diverse set of aryl- and heteroarylpiperazines to generate focused compound libraries for 5-HT1A, D₂, and 5-HT₂ receptor profiling . The cis-cyclohexane-annulated imide core consistently delivers a favorable selectivity window (21.6-fold 5-HT1A over D₂ for Compound 34) that is not attainable with simpler succinimide or phthalimide cores . Academic and industrial medicinal chemistry groups engaged in CNS drug discovery can procure this intermediate as a single, well-characterized entry point to a chemically diverse library of anxiolytic and antipsychotic candidates without investing in separate imide scaffold syntheses.

Certified Reference Standard for Perospirone Impurity Profiling and ANDA/DMF Submission

Regulatory guidelines (ICH Q3A/Q3B) require identification, qualification, and control of all process-related impurities in pharmaceutical drug substances. N-(4-Bromobutyl)cyclohexane-1,2-dicarboximide is a recognized potential impurity in perospirone API arising from incomplete piperazine coupling during the final synthetic steps. It is commercially catalogued as Perospirone Impurity 34/35 and is supplied as a fully characterized reference standard with documented HPLC purity, structural confirmation (¹H NMR, ¹³C NMR, MS), and a certificate of analysis suitable for ANDA or DMF regulatory submissions . QC/QA laboratories supporting generic perospirone development must procure this specific compound rather than a near analog, as only the authentic bromobutyl intermediate matches the retention time and response factor required for validated impurity quantification methods .

Process Development and Route Scouting for Second-Generation SDA Antipsychotics

Process chemistry teams engaged in developing improved synthetic routes to perospirone or next-generation SDA antipsychotics require the authentic bromobutyl intermediate as a benchmark for assessing alternative coupling strategies. Direct comparison of the standard dibromobutane route (yielding the target intermediate) against newer methodologies—such as direct condensation of the pre-formed benzisothiazolyl-piperazine fragment with a chlorobutyl imide—depends on having the bromobutyl intermediate as a reference for evaluating step count, overall yield, and impurity profile relative to the innovator route . The target intermediate's well-defined physicochemical properties (LogP = 2.27, tPSA = 37.38 Ų) and established chromatographic behavior make it an ideal internal standard for tracking reaction progress and monitoring by-product formation during route optimization studies .

Quote Request

Request a Quote for N-(4-bromobutyl)cyclohexane-1,2-dicarboximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.